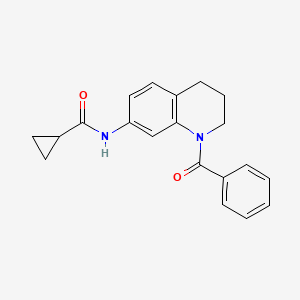
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (abbreviated as N-BzTQM) is an organic compound with a wide range of applications in the scientific community. It is a derivative of tetrahydroquinoline, which is an important class of heterocyclic compounds. N-BzTQM has a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. In addition, it has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.
作用机制
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is believed to act by inhibiting the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammatory pathways.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammatory pathways. It has also been found to induce apoptosis in cancer cells, and to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a useful compound for lab experiments due to its wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities, making it a useful compound for studying these activities. In addition, it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that it is a relatively expensive compound and may not be suitable for large-scale experiments.
未来方向
There are a number of potential future directions for research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide. One potential direction is to investigate the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide in more detail, in order to better understand its biological activities. In addition, further research could be conducted to investigate the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide, such as its use in the treatment of cancer and other diseases. Finally, further research could be conducted to investigate the potential toxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide, in order to ensure its safety for use in humans and animals.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can be synthesized by the reaction of benzoyl chloride and 4-methoxybenzamide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous solution at room temperature. The reaction is catalyzed by the base, which helps to form the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide product. The reaction can be monitored by thin-layer chromatography (TLC) to determine the product purity.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has been studied extensively for its biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. In addition, it has been studied for its ability to inhibit the growth of certain types of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-viral activity against HIV-1, influenza A virus, and hepatitis C virus.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-13-10-18(11-14-21)23(27)25-20-12-9-17-8-5-15-26(22(17)16-20)24(28)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOELUPIWAAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549021.png)
![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549026.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6549033.png)
![4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549038.png)
![2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549039.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide](/img/structure/B6549041.png)
![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6549049.png)
![1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6549057.png)
![4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549070.png)
![2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549073.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6549085.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6549093.png)
![5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549109.png)
